6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one chemical properties
6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one chemical properties
An In-depth Technical Guide to the Morpholin-3-one Scaffold: A Focused Analysis on 6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one and Its Analogs
Introduction
The morpholine ring and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry and drug discovery.[1] Their advantageous physicochemical properties, metabolic stability, and synthetic accessibility have made them integral components in a wide array of therapeutic agents, including those with anticancer, antiviral, and anti-inflammatory activities.[2] This guide focuses on the chemical properties of a specific, novel derivative: 6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one .
As this compound is not extensively cataloged, this document will provide a comprehensive technical overview by leveraging data from closely related, well-characterized analogs. We will explore its predicted physicochemical properties, propose robust synthetic strategies, analyze its expected reactivity, and discuss its potential as a valuable building block for drug development professionals. This approach, grounded in the established chemistry of the morpholin-3-one core, aims to provide researchers with the foundational knowledge required to synthesize and utilize this promising molecule.
Molecular Structure and Physicochemical Properties
The structure of 6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one incorporates several key features that dictate its chemical behavior: a lactam (cyclic amide) within the morpholin-3-one core, a primary alcohol (hydroxymethyl group), and a gem-dimethyl group. The gem-dimethyl substitution at the C-5 position is particularly notable as it introduces steric hindrance that can influence ring conformation and enhance metabolic stability by preventing oxidation at that carbon.
To establish a baseline for its properties, we can compare it with its non-dimethylated chiral analogs, (R)- and (S)-6-(hydroxymethyl)morpholin-3-one.
| Property | (S)-6-(Hydroxymethyl)morpholin-3-one | (R)-6-(Hydroxymethyl)morpholin-3-one | 6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one (Predicted) |
| CAS Number | 847805-30-5[3] | 919286-65-0[4] | Not Available |
| Molecular Formula | C₅H₉NO₃[3] | C₅H₉NO₃[4] | C₇H₁₃NO₃ |
| Molecular Weight | 131.13 g/mol [3] | 131.13 g/mol [4] | 159.18 g/mol |
| Physical Form | Powder | White to Yellow Solid | Solid (Predicted) |
| Melting Point | 144-146 °C | Not Available | >150 °C (Predicted) |
| Topological Polar Surface Area (TPSA) | 62.05 Ų[3] | Not Available | 62.05 Ų |
| LogP | -0.666[3] | Not Available | ~ -0.1 (Predicted) |
| Hydrogen Bond Donors | 2[3] | Not Available | 2 |
| Hydrogen Bond Acceptors | 3[3] | Not Available | 3 |
| Rotatable Bonds | 1[3] | Not Available | 1 |
Synthesis Strategies
The synthesis of substituted morpholin-3-ones can be achieved through various cyclization strategies.[1] For the target compound, a logical approach involves the cyclization of a suitable amino alcohol precursor.
Retrosynthetic Analysis
A plausible retrosynthetic pathway begins by disconnecting the amide bond of the morpholin-3-one ring. This reveals a key intermediate, an N-substituted amino alcohol, which can be derived from a simpler, commercially available amino alcohol and a two-carbon electrophile like ethyl chloroacetate. The gem-dimethyl and hydroxymethyl groups can be traced back to the starting material, 2-amino-2-methyl-1,3-propanediol.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Workflow
The forward synthesis leverages well-established reactions for amide formation and subsequent intramolecular cyclization. The choice of a base is critical in the final step to deprotonate the hydroxyl group, facilitating the nucleophilic attack to displace the chloride and form the morpholine ring.
Caption: Proposed two-step synthesis workflow.
Experimental Protocol
Step 1: Synthesis of N-(2-chloroacetyl)-2-amino-2-methyl-1,3-propanediol
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Dissolve 2-amino-2-methyl-1,3-propanediol (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of chloroacetyl chloride (1.1 eq.) in DCM dropwise to the stirred mixture.
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Causality: The slow addition at low temperature controls the exothermic reaction. Triethylamine acts as a base to neutralize the HCl byproduct, preventing protonation of the starting amine.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of 6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one
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Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
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Add a solution of the crude intermediate from Step 1 in anhydrous THF dropwise to the NaH suspension.
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Causality: NaH is a strong, non-nucleophilic base that deprotonates one of the hydroxyl groups, forming a potent nucleophile (alkoxide). An inert atmosphere is crucial as NaH reacts violently with water.
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Stir the reaction mixture at room temperature for 18-24 hours.
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Monitor the reaction for the formation of the product by TLC or LC-MS.
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Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
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Extract the product into an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain the final compound.
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Self-Validation: The purity and identity of the final product must be confirmed through spectroscopic methods (NMR, MS) and melting point analysis, as described in the following section.
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Reactivity and Chemical Behavior
The chemical reactivity of 6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one is governed by its principal functional groups:
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Hydroxymethyl Group: As a primary alcohol, this group is a key site for derivatization. It can be oxidized to the corresponding aldehyde or carboxylic acid, or it can act as a nucleophile in esterification and etherification reactions. This provides a versatile handle for attaching other molecular fragments, a common strategy in drug development to modulate solubility, potency, or targeting.[4]
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Lactam (Amide): The amide bond within the ring is generally stable. The N-H proton is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-arylation. The amide carbonyl can be reduced using strong reducing agents like lithium aluminum hydride, though this would open the ring.
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Gem-Dimethyl Group: This structural motif provides significant steric bulk around the C5 position. This can influence the ring's preferred conformation and sterically hinder reactions at adjacent atoms. Crucially, in a drug development context, this group blocks a potential site of metabolic oxidation, which can lead to an improved pharmacokinetic profile (the "gem-dimethyl effect").
Spectroscopic and Analytical Characterization (Predicted)
For a novel compound, thorough characterization is essential to confirm its structure and purity. The following are the expected spectroscopic signatures:
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¹H NMR: Key signals would include two singlets in the ~1.2-1.5 ppm range for the two non-equivalent methyl groups. The protons of the hydroxymethyl group (-CH₂OH) would likely appear as a multiplet around 3.5-3.8 ppm. The ring methylene protons (-CH₂-) would also produce distinct multiplets. The N-H proton would appear as a broad singlet.
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¹³C NMR: Approximately 7 distinct carbon signals are expected. The carbonyl carbon would be the most downfield signal (~170 ppm). The quaternary carbon of the gem-dimethyl group would be around 50-60 ppm, and the two methyl carbons would appear upfield (~20-30 ppm).
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Mass Spectrometry (MS): In ESI+ mode, the expected molecular ion peak would be [M+H]⁺ at m/z 160.19.
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Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad peak around 3300-3400 cm⁻¹ for the O-H stretch, a sharp peak around 3200 cm⁻¹ for the N-H stretch, and a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹.
Applications in Drug Discovery and Development
The morpholin-3-one scaffold is a cornerstone in modern medicinal chemistry.[1][2] The specific combination of functional groups in 6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one makes it a particularly attractive building block for several reasons:
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Vector for Diversity: The primary alcohol serves as a crucial attachment point for diversity-oriented synthesis, allowing for the rapid generation of libraries of compounds for screening.[5]
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Improved Pharmacokinetics: The gem-dimethyl group is a well-established motif for enhancing metabolic stability and increasing oral bioavailability by mitigating first-pass metabolism.
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Scaffold for Novel Therapeutics: Morpholine derivatives are being investigated for a wide range of therapeutic targets. This compound could serve as a key intermediate in the synthesis of novel inhibitors for enzymes or antagonists for receptors where the morpholine core provides an optimal geometric presentation of pharmacophoric elements.[2][6]
Conclusion
While 6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one is a novel chemical entity, its properties and behavior can be confidently predicted based on the extensive chemistry of the morpholin-3-one scaffold. Its structure combines the synthetic versatility of a primary alcohol with the pharmacokinetic benefits of a gem-dimethyl group, making it a highly promising and valuable building block for researchers and scientists in drug development. The synthetic protocols and analytical insights provided in this guide offer a solid foundation for the synthesis, characterization, and strategic application of this compound in the pursuit of new therapeutic agents.
References
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- Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. IOP Conference Series: Materials Science and Engineering (PDF). [URL: https://iopscience.iop.org/article/10.1088/1757-899X/394/3/032014/pdf]
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